5-cyclopropyl-N-[6-(morpholin-4-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-[6-(morpholin-4-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a morpholine ring, a pyrimidine ring, and an oxazole ring, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[6-(morpholin-4-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Morpholine Group: The morpholine ring is introduced via nucleophilic substitution, where a halogenated pyrimidine derivative reacts with morpholine in the presence of a base such as potassium carbonate.
Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst like rhodium.
Oxazole Ring Formation: The oxazole ring is typically formed through a cyclization reaction involving an α-haloketone and an amide.
Final Coupling: The final step involves coupling the oxazole derivative with the pyrimidine-morpholine intermediate under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or oxazolidine derivative.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Oxazoline or oxazolidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of multi-ring systems in various chemical reactions.
Biology
In biological research, 5-cyclopropyl-N-[6-(morpholin-4-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
This compound is explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways. Its unique structure allows for selective binding to target sites, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[6-(morpholin-4-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease processes. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
5-cyclopropyl-N-[6-(piperidin-4-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
5-cyclopropyl-N-[6-(morpholin-4-yl)pyridine-4-yl]-1,2-oxazole-3-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
The presence of the morpholine ring in 5-cyclopropyl-N-[6-(morpholin-4-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide provides unique steric and electronic properties that can influence its binding affinity and selectivity for biological targets. This makes it distinct from similar compounds with different ring systems.
Properties
IUPAC Name |
5-cyclopropyl-N-(6-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-15(11-7-12(23-19-11)10-1-2-10)18-13-8-14(17-9-16-13)20-3-5-22-6-4-20/h7-10H,1-6H2,(H,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRGRCAYLYPQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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